molecular formula C16H26S B14407696 2,7-Di-tert-butylthiepin, 4,5-dimethyl- CAS No. 84477-45-2

2,7-Di-tert-butylthiepin, 4,5-dimethyl-

Cat. No.: B14407696
CAS No.: 84477-45-2
M. Wt: 250.4 g/mol
InChI Key: OZPPEFXLSXNYHG-UHFFFAOYSA-N
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Description

The structure features tert-butyl groups at the 2- and 7-positions and methyl substituents at the 4- and 5-positions (Fig. 1). Thiepins are inherently unstable due to their antiaromatic character, but steric bulk from substituents like tert-butyl groups significantly enhances thermal stability by hindering sulfur extrusion . This compound has been synthesized and characterized via HeI photoelectron (PE) spectroscopy and computational modeling (MNDO and ab initio methods), which revealed its electronic structure and stability mechanisms .

Properties

CAS No.

84477-45-2

Molecular Formula

C16H26S

Molecular Weight

250.4 g/mol

IUPAC Name

2,7-ditert-butyl-4,5-dimethylthiepine

InChI

InChI=1S/C16H26S/c1-11-9-13(15(3,4)5)17-14(10-12(11)2)16(6,7)8/h9-10H,1-8H3

InChI Key

OZPPEFXLSXNYHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(SC(=C1)C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di-tert-butylthiepin, 4,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,7-di-tert-butyl-4,5-dimethylphenylthiol with a suitable electrophile to form the thiepin ring. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Di-tert-butylthiepin, 4,5-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Di-tert-butylthiepin, 4,5-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2,7-Di-tert-butylthiepin, 4,5-dimethyl- involves its interaction with specific molecular targets. The sulfur atom in the thiepin ring can form interactions with various biological molecules, potentially disrupting their normal function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiepin Derivatives

a. 2,7-Di-tert-butylthiepin (la)

  • Structure : Lacks methyl groups at positions 4 and 3.
  • Thermal Stability : Exhibits enhanced stability compared to unsubstituted thiepin due to steric shielding by tert-butyl groups. The activation energy for sulfur extrusion is higher than in smaller substituent analogs .
  • Electronic Properties : The first ionization band in PE spectra corresponds to α-orbital ionization, similar to its methylated derivatives.

b. 4-Methyl-2,7-di-tert-butylthiepin (2a)

  • Structure : Methyl group at position 4 only.
  • Stability: Intermediate stability between la and 3a.

c. Thieno[3,4-d]thiepin (5)

  • Structure : Fused bicyclic system with a thiophene ring.
  • Stability: Greater thermal stability than monocyclic thiepins due to electronic delocalization in the fused system. Stability is primarily electronic rather than steric .
Other Heterocyclic Systems

a. Oxepin and Azepine

  • Oxepin : Oxygen analog of thiepin. Less stable than thiepin due to weaker C–O bonds and higher ring strain.
  • Azepine : Nitrogen-containing analog. Exhibits intermediate stability but is prone to polymerization.
  • Comparison : Thiepins are the least stable among these heterocycles due to the low activation energy for sulfur extrusion. Steric bulk in 3a raises stability closer to oxepin levels .
Substituent Effects in Related Compounds

a. 4,5-Dimethyl Nonane

  • Relevance: Identified as a volatile organic compound (VOC) biomarker in oral squamous cell carcinoma (OSCC) .

b. 4,5-Dimethyl Resorcinol

  • Bioactivity: Demonstrates antifungal activity against Phytophthora capsici. The methyl groups enhance lipophilicity and membrane permeability compared to unsubstituted resorcinol.

Key Research Findings

Table 1: Comparative Properties of Thiepin Derivatives
Compound Substituents Thermal Stability Dominant Stability Mechanism Key Application/Study
2,7-Di-tert-butylthiepin 2,7-tert-butyl High Steric hindrance PE spectroscopy/Stability studies
4,5-Dimethyl derivative (3a) 2,7-tert-butyl; 4,5-methyl Very High Steric + minor electronic Comparative PE analysis
Thieno[3,4-d]thiepin (5) Fused thiophene-thiepin Moderate-High Electronic delocalization Computational modeling
4,5-Dimethyl Nonane Branched alkane N/A N/A VOC biomarker in OSCC
Table 2: Ionization Energies (eV) from PE Spectra
Compound First Ionization Band (eV) Assignment
2,7-Di-tert-butylthiepin 7.8 α-orbital ionization
4,5-Dimethyl derivative 7.7 α-orbital ionization
Thieno[3,4-d]thiepin 7.5 π-orbital ionization

Mechanistic Insights

  • Steric vs. Electronic Effects: In 3a, tert-butyl groups dominate stability via steric hindrance, while methyl groups contribute minimally to electronic modulation. In contrast, thieno[3,4-d]thiepin’s stability arises from π-electron delocalization .
  • Sulfur Extrusion : The activation energy for sulfur loss in 3a is higher than in la due to additional methyl crowding, delaying ring-opening reactions .

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